molecular formula C14H10O2 B1335364 dibenzo[c,e]oxepin-5(7H)-one CAS No. 4445-34-5

dibenzo[c,e]oxepin-5(7H)-one

Cat. No. B1335364
CAS RN: 4445-34-5
M. Wt: 210.23 g/mol
InChI Key: UYCIYTZGOBZBME-UHFFFAOYSA-N
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Patent
US07982045B2

Procedure details

9.0 g (0.24 mol) of sodium borohydride were added in portions at 5° C. in the course of 10 min to a suspension of 50.0 g (0.22 mol) of diphenic anhydride in 220 ml of DMF. After stirring at RT for 1 h, the reaction mixture was poured onto 220 ml of 6 M hydrochloric acid, diluted with 750 ml of water and stirred for 2 h. The deposited precipitate was filtered off with suction and 35.0 g of 7H-dibenzo[c,e]oxepin-5-one were obtained; m.p. 131° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[C:3]12[C:10]3=[CH:11][CH:12]=[CH:13][CH:14]=[C:9]3[C:8](=O)[O:7][C:5](=[O:6])[C:4]1=[CH:16][CH:17]=[CH:18][CH:19]=2.Cl>CN(C=O)C.O>[CH:19]1[C:3]2[C:10]3[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=3[CH2:8][O:7][C:5](=[O:6])[C:4]=2[CH:16]=[CH:17][CH:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 g
Type
reactant
Smiles
C=12C(C(=O)OC(C=3C2=CC=CC3)=O)=CC=CC1
Name
Quantity
220 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
220 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The deposited precipitate was filtered off with suction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=CC=CC=2C(OCC3=C(C21)C=CC=C3)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.